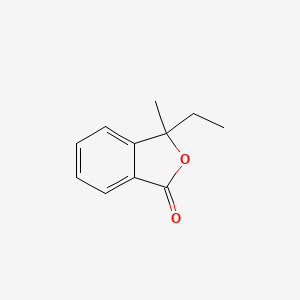

3-Ethyl-3-methyl-2-benzofuran-1-one

Description

Historical Evolution of Benzofuranone Chemistry

The journey into the chemistry of benzofuran (B130515) derivatives began in 1870 when Perkin first reported the synthesis of the parent benzofuran ring. This pioneering work opened the door to the exploration of a vast family of related heterocyclic compounds. Over the decades, synthetic chemists have developed a multitude of strategies to construct the benzofuranone core. These methods range from classical approaches like intramolecular Friedel-Crafts type condensations of α-phenoxycarbonyl compounds to modern transition-metal-catalyzed reactions. The development of catalytic strategies, including the use of palladium, rhodium, and Brønsted acids, has significantly advanced the ability to synthesize diversely substituted benzofuranones with high efficiency and regioselectivity. These advancements have been crucial in accessing novel derivatives for further study and application.

Significance of Benzofuran-1-one Scaffolds in Organic and Medicinal Chemistry

The benzofuran-1-one structural motif is a privileged scaffold in the realm of biologically active molecules. Its presence is noted in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. mdpi.comnih.gov Derivatives of the benzofuran family have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents. mdpi.comnih.gov The rigid, planar structure of the benzofuranone system provides a robust framework for the spatial presentation of various functional groups, enabling specific interactions with biological targets such as enzymes and receptors. This versatility has made the benzofuran-1-one core a focal point for the design and synthesis of new therapeutic agents and functional organic materials.

Structural Elucidation and Isomeric Considerations for 3-Ethyl-3-methyl-2-benzofuran-1-one

The definitive structure of a molecule is established through a combination of synthetic proof and spectroscopic analysis. For this compound, its chemical formula is C₁₁H₁₂O₂. The structure consists of a benzofuran-1-one core with both an ethyl and a methyl group attached to the carbon at the 3-position. This quaternary center is a key structural feature.

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely reported in the surveyed literature, some physical properties have been documented. stenutz.eu

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Density | 1.132 g/cm³ |

| Molar Volume | 155.6 cm³/mol |

| Refractive Index | 1.520 |

| Molecular Refractive Power | 47.30 cm³ |

(Data sourced from Stenutz) stenutz.eu

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Despite the broad interest in the benzofuran-1-one class of compounds, dedicated research focusing solely on this compound appears to be limited within the public domain. The scientific literature extensively covers the synthesis and biological evaluation of a wide variety of other benzofuran derivatives. However, specific studies detailing the synthesis, reactivity, spectroscopic characterization, and potential applications of this compound are conspicuously absent.

This lack of specific data presents several unaddressed questions for the scientific community:

What are the most efficient and stereoselective synthetic routes to access this compound?

What are the complete and unambiguous spectroscopic data (NMR, IR, MS) for this compound?

Does this compound possess any significant biological activity, given the pharmacological importance of the benzofuran-1-one scaffold?

What are the chemical and physical properties that distinguish it from other 3,3-disubstituted benzofuran-1-ones?

The absence of answers to these fundamental questions indicates that this compound is an area ripe for future investigation. Further research is necessary to fully characterize this compound and to explore its potential utility in organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

86954-89-4 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-ethyl-3-methyl-2-benzofuran-1-one |

InChI |

InChI=1S/C11H12O2/c1-3-11(2)9-7-5-4-6-8(9)10(12)13-11/h4-7H,3H2,1-2H3 |

InChI Key |

RUQKXIFMFMUZHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=CC=CC=C2C(=O)O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 3 Methyl 2 Benzofuran 1 One and Analogous Benzofuranone Derivatives

Strategic Approaches to Benzofuranone Ring Construction

The construction of the benzofuranone skeleton can be achieved through various strategic approaches, primarily involving the formation of the furanone ring fused to a benzene (B151609) ring. These methods often rely on cyclization reactions of appropriately substituted phenolic precursors.

Cyclization Reactions in Benzofuranone Synthesis (e.g., Free Radical Cyclization, Oxidative Cyclization)

Cyclization reactions are a cornerstone in the synthesis of benzofuranones. Among these, oxidative cyclization and free radical cyclization have emerged as powerful tools.

Oxidative cyclization of phenols and their derivatives provides a direct route to the benzofuranone core. For instance, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters can be employed to synthesize benzofuran-fused cyclohexenones. printtechhealthcare.com This process involves a dehydrogenative intramolecular arylation. Similarly, the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure to regioselectively produce polysubstituted benzofurans, which can be precursors to benzofuranones. acs.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. acs.org

Free radical cyclization offers an alternative pathway, particularly for the synthesis of complex benzofuran (B130515) structures. nih.gov These reactions can be initiated by a single-electron transfer (SET) process, leading to the formation of a radical intermediate that subsequently cyclizes. nih.gov For example, the reaction of 2-iodo aryl allenyl ethers with 2-azaallyl anions can initiate a radical cyclization cascade to construct complex benzofurylethylamine derivatives. nih.gov While less commonly reported for simple benzofuranones, radical cyclizations represent a potent strategy for building intricate molecular architectures containing the benzofuranone motif. nih.govmdpi.com

Transition Metal-Catalyzed Coupling and Cyclization Protocols (e.g., Palladium, Ruthenium, Copper, Indium(III) Halides)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofuranones are no exception. Catalysts based on palladium, ruthenium, copper, and indium have all been successfully employed.

Palladium-catalyzed reactions are among the most versatile methods for benzofuranone synthesis. These include carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols using formic acid as a carbon monoxide source. researchgate.net Palladium catalysis also enables the C-H activation of phenylacetic acids followed by intramolecular C-O bond formation to yield benzofuranones. masterorganicchemistry.com Furthermore, tandem reactions, such as the palladium-catalyzed addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, provide a pathway to 2-aroyl benzofurans, which are structurally related to benzofuranones. ontosight.ai

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | O-Aryl cyclic vinylogous ester | Benzofuran-fused cyclohexenone | Good | printtechhealthcare.com |

| Pd(OAc)₂ | 2-Hydroxybenzyl alcohol | Benzofuran-2(3H)-one | Moderate to good | researchgate.net |

| [PdCl₂(CH₃CN)₂] / Benzoquinone | ortho-Cinnamyl phenol (B47542) | 2-Benzyl benzo[b]furan | Good | orgsyn.org |

Ruthenium-catalyzed reactions have also been developed for the synthesis of benzofuran derivatives. For example, a mild Ru(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes generates benzofurans in moderate to high yields. researchgate.net While this specific example leads to benzofurans, the underlying C-H functionalization strategy is relevant to the synthesis of precursors for benzofuranones. Ruthenium catalysts are also effective in the asymmetric hydrogenation of benzofurans, highlighting their utility in modifying the benzofuran core. nih.gov

Copper-mediated synthesis provides an economical and efficient alternative. Copper catalysts can mediate the oxidative annulation of phenols and unactivated internal alkynes to afford benzofuran derivatives. chemsynthesis.com This process is believed to proceed through a reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. chemsynthesis.com Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is another notable one-pot procedure. acs.org

Indium(III) halides have been shown to catalyze the hydroalkoxylation of ortho-alkynylphenols to produce benzofurans with good yields and 5-endo-dig regioselectivity. oregonstate.edu This reaction is thought to proceed via π-Lewis acid activation of the alkyne by the indium catalyst. ontosight.ai

Acid-Mediated Cyclization Techniques

Acid-catalyzed cyclization is a classical and effective method for constructing the benzofuranone ring. Protic acids like polyphosphoric acid (PPA) and trifluoroacetic acid (TFA), as well as Lewis acids, can promote the intramolecular cyclization of suitable precursors. ontosight.aiacs.org For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, in the presence of a Lewis acid like AlCl₃ and a protic acid like TFA, can lead to the formation of benzofuranones. ontosight.ai In a control experiment, the isolation and subsequent treatment of the intermediate phenol with TFA rapidly yielded the benzofuranone in 70% yield. royalsocietypublishing.org A de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been described using TFA as a catalyst and N-bromosuccinimide (NBS) as an oxidant, proceeding through a cyclization/oxidative aromatization cascade.

| Acid Catalyst | Substrate | Product | Yield | Reference |

| AlCl₃ / TFA | 3-Hydroxy-2-pyrone and nitroalkene | Substituted benzofuranone | Optimal yields | ontosight.airoyalsocietypublishing.org |

| Polyphosphoric acid (PPA) | Acetal of an aryl ether | Benzofuran | Mixture of regioisomers | acs.org |

| Trifluoroacetic acid (TFA) / N-bromosuccinimide (NBS) | 2-Hydroxy-1,4-dione | Benzofuran derivative | Moderate to good |

Regioselective Synthesis of Substituted Benzofuranones

Controlling the regioselectivity in the synthesis of substituted benzofuranones is crucial for accessing specific isomers. The choice of synthetic strategy and the substitution pattern of the starting materials play a key role in determining the final product's regiochemistry.

A common strategy involves the cyclization of an α-phenoxycarbonyl compound. royalsocietypublishing.org When the substrate has only one available ortho position for cyclization, a single regioisomer is formed. royalsocietypublishing.org However, when both ortho positions are unsubstituted, the sterically less-hindered product is typically favored. royalsocietypublishing.org

A novel method for the regioselective preparation of benzofuranones with programmable substitution at any position involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. ontosight.airoyalsocietypublishing.org This reaction allows for the creation of complex substitution patterns with high regioselectivity. ontosight.airoyalsocietypublishing.org The reaction proceeds through a Diels-Alder cycloaddition followed by elimination and cyclization. royalsocietypublishing.org

Development of Specific Synthetic Routes for 3-Ethyl-3-methyl-2-benzofuran-1-one

While general methodologies for benzofuranone synthesis are well-established, the specific synthesis of this compound is not extensively documented in the literature. However, a plausible synthetic route can be devised based on known reactions for creating 3,3-disubstituted benzofuran-2(3H)-ones.

Precursor Synthesis and Functionalization

A logical approach to the synthesis of this compound involves the preparation of a suitable precursor, such as 2-hydroxy-α-methyl-α-ethylbenzeneacetic acid, followed by intramolecular cyclization.

A potential synthetic pathway could begin with salicylaldehyde. printtechhealthcare.com The aldehyde can undergo a Grignard reaction with ethylmagnesium bromide to yield 1-(2-hydroxyphenyl)propan-1-ol. Subsequent oxidation of the secondary alcohol would provide 1-(2-hydroxyphenyl)propan-1-one. This ketone could then be subjected to a variety of reactions to introduce the final methyl group and the carboxylic acid functionality necessary for cyclization.

Alternatively, a more direct approach would involve the alkylation of a pre-formed benzofuranone. For instance, 3-methyl-2-benzofuran-1-one could be synthesized and then subjected to alkylation with an ethyl halide in the presence of a suitable base. However, controlling the dialkylation to introduce the ethyl group specifically at the 3-position without side reactions could be challenging.

A promising strategy for constructing the 3,3-disubstituted core involves the lactonization of (ortho-hydroxy)aryl acetic acids or their esters. A plausible precursor for this compound is 2-hydroxy-α-ethyl-α-methylbenzeneacetic acid. The synthesis of this precursor could be envisioned through the reaction of a phenolate (B1203915) with an appropriate α-halo ester. The subsequent intramolecular cyclization, often acid- or base-catalyzed, would then yield the desired this compound.

| Precursor | Key Transformation | Target Moiety | Reference |

| Salicylaldehyde | Grignard Reaction & Oxidation | 1-(2-hydroxyphenyl)propan-1-one | printtechhealthcare.comorgsyn.org |

| Phenylacetic acid ethyl ester | Michael Addition & Lactonization | 3,3-disubstituted 2-coumaranone | |

| (ortho-Hydroxy)aryl acetic acids | Lactonization | Benzofuran-2(3H)-ones |

Optimization of Reaction Conditions and Yields (e.g., Microwave-Assisted Synthesis)

The synthesis of benzofuran-3(2H)-ones, a class of compounds to which this compound belongs, has been a subject of methodological development to improve efficiency and yields. Optimization strategies often involve screening various catalysts, solvents, bases, and temperature conditions, with microwave-assisted synthesis emerging as a powerful tool for accelerating these reactions. semanticscholar.orgnih.gov

Microwave irradiation has been successfully employed in the synthesis of various benzofuranone derivatives, offering advantages such as significantly reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. nih.govnih.gov For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been efficiently achieved using microwave irradiation under Sonogashira conditions. nih.gov This method involves the coupling of 2-iodophenols, terminal acetylenes, and aryl iodides. Optimization of this process included adjusting the catalyst loading (Pd/Cu ratio), reaction time, and solvent, which collectively improved the yield of the desired benzofuran product to as high as 86%. nih.gov

In a specific study on the microwave-assisted synthesis of benzofuran-3(2H)-ones, researchers screened various reaction parameters. semanticscholar.org The synthesis involved the cyclization of benzoate (B1203000) substrates. The optimization process, detailed in the table below, explored the effects of temperature, time, and the choice of base and solvent on the reaction yield.

Table 1: Optimization of Microwave-Assisted Synthesis for Benzofuran-3(2H)-one This table is based on data for the synthesis of a parent benzofuran-3(2H)-one, as specific data for this compound is not available.

| Entry | Temperature (°C) | Time (min) | Base (equiv.) | Solvent | Yield (%) |

| 1 | 150 | 20 | K₂CO₃ (1.0) | DMF | 8 |

| 2 | 170 | 20 | K₂CO₃ (1.0) | DMF | 7 |

| 3 | 150 | 20 | K₂CO₃ (1.0) | DMSO | 9 |

| 4 | 190 | 20 | K₂CO₃ (1.0) | DMSO | 5 |

| 5 | 150 | 20 | K₂CO₃ (0.5) | DMF | 7 |

| 6 | 170 | 20 | K₂CO₃ (0.5) | MEG | 8 |

Data adapted from a study on microwave-assisted synthesis of benzofuran-3(2H)-ones. semanticscholar.org

The results indicated that dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were effective solvents, and potassium carbonate (K₂CO₃) was a suitable base. The optimal conditions yielded products in the range of 43% to 58% for various substituted benzofuran-3(2H)-ones. semanticscholar.orgnih.gov For example, 6-chlorobenzofuran-3(2H)-one was synthesized with a 58% yield, and 7-methylbenzofuran-3(2H)-one was obtained in 52% yield under these optimized microwave conditions. researchgate.net

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of complex molecules like this compound. While direct mechanistic studies for this specific compound are not available, investigations into analogous 3-acylbenzofurans and 2,3-disubstituted benzofurans provide valuable insights. thieme-connect.comresearchgate.net

One studied mechanism involves the rearrangement of 2-hydroxychalcones to form 2,3-dihydrobenzofurans, which can then be transformed into different benzofuran isomers depending on the reaction conditions. nih.gov The proposed mechanism for the formation of two different isomers, 3-acylbenzofurans and 3-formylbenzofurans, from a common 2,3-dihydrobenzofuran (B1216630) intermediate under acidic conditions is illustrative.

Path (i): Under the influence of weaker acids, the reaction proceeds through a straightforward aromatization process involving the elimination of a methanol (B129727) molecule to yield the 3-acylbenzofuran. nih.gov

Path (ii): In the presence of a strong acid and a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol, a diprotonated intermediate is formed. This intermediate is stabilized by the solvent, facilitating a ring-opening, followed by ring-closure at the ketone moiety, which after aromatization and hydrolysis, leads to the 3-formylbenzofuran. nih.gov

Another relevant mechanistic pathway is the nickel-catalyzed intramolecular nucleophilic addition. thieme-connect.com A proposed mechanism for the synthesis of 3-phenylbenzofuran (B8811988) derivatives is outlined below:

Oxidative Addition: A Ni(0) species, formed by the reduction of a nickel salt with zinc powder, undergoes oxidative addition with an aryl halide (e.g., 2-(2-iodophenoxy)-1-phenylethanone) to form a Ni(II) intermediate.

Intramolecular Nucleophilic Addition: The Ni(II) species then undergoes an intramolecular nucleophilic addition, creating a new intermediate.

Transmetalation and Regeneration: Transmetalation with a zinc species regenerates the nickel catalyst.

Demetallization and Dehydration: The resulting zinc intermediate undergoes demetallization and dehydration to yield the final 2,3-disubstituted benzofuran product. thieme-connect.com

These mechanistic studies on related compounds suggest that the formation of this compound likely proceeds through a cyclization pathway, the specifics of which would depend on the chosen starting materials and catalysts. The regioselectivity and yield would be highly sensitive to the electronic and steric properties of the precursors and intermediates. oregonstate.edu

Comprehensive Spectroscopic Characterization and Structural Proofing of 3 Ethyl 3 Methyl 2 Benzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of a related compound, 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, the ethoxy group protons appear as a multiplet at 3.47-3.37 ppm and a triplet at 1.28 ppm (J = 7.0 Hz). rsc.org The aromatic protons are observed as multiplets in the range of 7.07-7.42 ppm. rsc.org For 3-Ethyl-3-methyl-2-benzofuran-1-one, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH2- protons and a triplet for the -CH3 protons), a singlet for the methyl group at the 3-position, and signals for the four protons on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H |

| Ethyl -CH₂- | ~1.8 - 2.2 | Quartet | 2H |

| 3-Methyl -CH₃ | ~1.5 | Singlet | 3H |

| Ethyl -CH₃ | ~0.9 - 1.2 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, the carbonyl carbon of the lactone is observed at 174.9 ppm. rsc.org The carbon of the ethoxy group (-OCH2-) appears at 61.9 ppm, and the methyl carbon of the ethoxy group is at 15.3 ppm. rsc.org The aromatic carbons show signals in the range of 110.1-151.9 ppm. rsc.org In the case of this compound, distinct signals would be expected for the carbonyl carbon, the quaternary carbon at the 3-position, the carbons of the ethyl and methyl groups, and the six carbons of the benzofuran (B130515) ring system.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| Aromatic C-O | ~152 |

| Aromatic C-H | ~110 - 135 |

| Quaternary C3 | ~85 |

| Ethyl -CH₂- | ~30 |

| 3-Methyl -CH₃ | ~25 |

| Ethyl -CH₃ | ~8 |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption would be the strong stretching vibration of the carbonyl group (C=O) of the lactone, typically appearing in the range of 1760-1810 cm⁻¹. In a similar compound, 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, this peak is observed at 1799 cm⁻¹. rsc.org Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O-C stretching of the furanone ring (around 1050-1250 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). rsc.org

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretch | ~1800 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2970 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-O-C | Stretch | ~1050-1250 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a technique that determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₂, corresponding to a molecular weight of 176.21 g/mol . stenutz.eu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethyl group (M-29) or the methyl group (M-15) from the molecular ion. The loss of carbon monoxide (CO) from the lactone ring is also a common fragmentation pathway for such compounds. core.ac.uk The study of fragmentation patterns of related furanones shows that α-cleavage and McLafferty rearrangements are common, leading to characteristic fragment ions. imreblank.ch For example, the fragmentation of 2-aroylbenzofuran derivatives often results in the formation of stable acylium ions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuranone system acts as a chromophore, absorbing UV radiation. 182.160.97 Benzofuran itself exhibits absorption maxima, and the substitution on the ring system in this compound would influence the exact wavelengths of maximum absorbance (λmax). researchgate.netnist.gov Generally, benzofuran derivatives show absorption bands in the UV region. researchgate.net The spectrum is expected to show absorptions characteristic of the benzene ring chromophore, which typically has a weak band around 260 nm. 182.160.97 The presence of the furanone ring and alkyl substituents will cause shifts in these absorptions.

Raman Spectroscopy for Complementary Vibrational Information

A comprehensive search of scientific literature and spectral databases did not yield specific Raman spectroscopic data for the compound this compound. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly reported for the characterization of novel benzofuran derivatives, detailed Raman analysis for this specific molecule is not publicly available in the reviewed sources.

Raman spectroscopy serves as a valuable analytical technique that provides complementary information to IR spectroscopy for the elucidation of molecular structures. It detects inelastic scattering of monochromatic light, which corresponds to the vibrational modes of a molecule. The resulting Raman spectrum provides a fingerprint of the molecule's structure, with peak positions and intensities corresponding to specific bond vibrations and symmetries.

In the analysis of benzofuran derivatives, Raman spectroscopy can be instrumental in identifying and confirming the presence of key functional groups and skeletal vibrations. For instance, the characteristic stretching vibrations of the C=O bond in the lactone ring, the aromatic C=C stretching modes of the benzene ring, and the various C-H bending and stretching vibrations of the ethyl and methyl substituents would be expected to produce distinct signals in the Raman spectrum of this compound. The symmetry of the molecule influences the intensity of Raman bands, with symmetric vibrations generally producing stronger signals.

Although no specific data could be retrieved for this compound, related studies on other benzofuran compounds highlight the utility of Raman spectroscopy in their structural characterization. These studies often employ a combination of experimental Raman measurements and computational methods, such as Density Functional Theory (DFT) calculations, to assign the observed vibrational bands to specific atomic motions within the molecule. This combined approach allows for a more robust and detailed understanding of the molecular structure.

Given the absence of experimental Raman data for this compound in the public domain, a detailed analysis and the creation of a corresponding data table are not possible at this time. Further experimental research would be required to obtain the Raman spectrum and fully characterize the vibrational properties of this compound.

Computational Chemistry and Theoretical Modeling of 3 Ethyl 3 Methyl 2 Benzofuran 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetic Profiles

For related benzofuranone structures, computational studies have been employed to understand their synthesis and reactivity. For instance, in the synthesis of certain benzofuran (B130515) derivatives, computational analysis of the cyclopentadienyl (B1206354) ligand has been performed to understand reaction mechanisms. nih.gov These types of calculations provide a basis for predicting the reactivity and kinetic stability of the molecule. The electronic properties, such as the dipole moment and polarizability, can also be determined, offering clues to its behavior in various chemical environments.

Conformational Analysis and Molecular Stability Studies of 3-Ethyl-3-methyl-2-benzofuran-1-one and Related Isomers

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the associated energy landscape. The ethyl and methyl groups at the C3 position introduce conformational flexibility. Theoretical modeling can identify the most stable conformers and the energy barriers between them.

For instance, in the study of related 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, conformational analysis revealed that the stability of different conformations is influenced by hydrogen bonding and the spatial arrangement of bulky substituent groups. royalsocietypublishing.org Similarly, for this compound, the rotational positions of the ethyl group relative to the benzofuranone core would be a key factor in determining the lowest energy conformation. The stability of isomers, such as those with different substitution patterns on the benzene (B151609) ring, can also be compared using computational methods to predict their relative abundance. royalsocietypublishing.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic parameters, which are invaluable for the structural elucidation of this compound. By calculating properties like NMR chemical shifts and IR vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar structures.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 170-175 |

| Quaternary C3 | 45-55 |

| Aromatic C | 110-155 |

| -CH2- (ethyl) | 25-35 |

| -CH3 (ethyl) | 8-15 |

| -CH3 (methyl) | 20-30 |

This table is illustrative and based on general principles of NMR spectroscopy for organic compounds.

Computational Studies on Reaction Mechanisms and Transition States in Benzofuranone Synthesis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of benzofuranones. By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of how these molecules are formed.

Studies on the synthesis of benzofuran derivatives have proposed various reaction mechanisms that are often supported by computational evidence. nih.govresearchgate.net For example, mechanisms involving Wittig reactions, PIDA as an oxidant, and catalysis by Brønsted acids or metals like gold and palladium have been investigated. nih.gov Computational elucidation of a reaction for synthesizing pyrrolidinedione derivatives from coumarin, a related heterocyclic compound, detailed the energy barriers for each step, including Michael addition and cyclization. rsc.org These studies help in optimizing reaction conditions by identifying the rate-determining steps and potential side reactions. For the synthesis of this compound, similar computational approaches could be used to investigate the transition states of the key bond-forming steps.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Applicable to related derivatives)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how molecules like benzofuranone derivatives interact with biological targets, such as proteins and enzymes. These methods are crucial in drug discovery and development.

Molecular docking predicts the preferred binding orientation of a ligand to a target protein, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. For instance, molecular docking studies on new benzofuranone derivatives have been used to analyze their binding affinity as potential antipsychotic agents, identifying key interactions with receptor serine residues. nih.govsigmaaldrich.com In another study, molecular docking of benzofuran derivatives was used to investigate their potential as anticancer agents by examining their interactions with enzymes like PI3K. researchgate.net

MD simulations can further refine the understanding of these interactions by simulating the movement of atoms in the system, which is essential for studying the dynamics of biomolecular systems. nih.govresearchgate.net These simulations can help in understanding how a ligand binds to its target and the stability of the resulting complex. nih.govmdpi.com Although specific docking studies on this compound are not highlighted, the methodologies are broadly applicable to its derivatives to explore their potential biological activities.

Below is a table summarizing the application of molecular docking and dynamics in the study of benzofuranone derivatives.

| Computational Method | Application | Target (Example) | Key Findings |

| Molecular Docking | Prediction of binding mode and affinity | 5-HT2A and D2 receptors | Identified key serine residues for binding of antipsychotic benzofuranone derivatives. nih.gov |

| Molecular Docking | Evaluation as anticancer agents | PI3K enzyme | Showed good interaction with essential residues for inhibition. researchgate.net |

| Molecular Dynamics | Study of biomolecular system dynamics | EGFR receptor | Revealed stable interactions of benzofuran-1,2,3-triazole hybrids in the active site. nih.gov |

Structure Activity Relationship Sar Studies of Benzofuranone Scaffolds with Relevance to 3 Ethyl 3 Methyl 2 Benzofuran 1 One

Methodologies for Establishing Structure-Activity Correlations

Establishing a clear link between a molecule's structure and its biological activity is a cornerstone of drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a key methodology used to derive the association between the chemical structures of compounds and their biological activities. mdpi.com These models use statistical methods to correlate physicochemical properties and structural features with observed activity.

Several computational and statistical techniques are employed to build these correlative models:

Multiple Linear Regression (MLR): This was a traditional method for QSAR applications due to its simplicity and the ease of interpreting the resulting equation. nih.gov However, its applicability is limited when the number of variables is high relative to the number of compounds, which increases the risk of chance correlations. nih.gov

Partial Least Squares (PLS): A powerful multivariate statistical method, PLS can handle datasets with more variables than observations and is effective even with strongly collinear data. nih.gov It works by identifying a few "latent structures" or linear combinations of descriptors that best correlate with the biological activity. nih.gov

Genetic Algorithms (GA): Mimicking natural evolution, GAs are stochastic optimization methods used to solve complex problems. nih.gov In QSAR, a GA can be used to select the most relevant molecular descriptors from a large pool to build a robust predictive model. It explores many potential solutions simultaneously to find an optimal correlation. nih.gov

Cross-Validation: To ensure the predictive accuracy of a model, cross-validation techniques are essential. nih.gov These methods, such as leave-one-out (LOO) or leave-group-out (LGO), involve splitting the data into a training set (to build the model) and a validation set (to test the model's predictive power). nih.gov

These methodologies allow researchers to create robust models that can predict the activity of novel compounds, thereby prioritizing synthetic efforts towards candidates with the most promising therapeutic profiles. mdpi.com

Influence of Substituent Effects on Biological Modalities

The type and position of substituents on the benzofuranone ring system profoundly impact the molecule's biological activity. mdpi.com SAR studies have revealed that even minor changes to the substitution pattern can lead to significant differences in potency and selectivity. mdpi.com

Key findings on substituent effects include:

Substitution at Position C3: This position is critical for modulating activity. Studies on 3-methanone-6-substituted-benzofuran derivatives have shown that substitutions at the C3 position greatly impact antibacterial strain specificity. nih.gov Bromoalkyl and bromoacetyl derivatives of benzofurans, particularly those with substitutions at the C3 position, have been found to exhibit high cytotoxicity. mdpi.com

Substitution at Position C2: The C2 position is also a key site for influencing biological outcomes. For instance, in some series, an ester group at the C-2 position was found to be crucial for cytotoxic activity. nih.gov The introduction of various heterocyclic groups or substituted phenyl groups at this position has been shown to be closely related to the antibacterial activity of the resulting benzofuran (B130515) derivatives. nih.govnih.gov

Substitution on the Benzene (B151609) Ring: Modifications to the benzene portion of the scaffold are also important. Hydroxyl groups at the C4 and C6 positions have been associated with good antibacterial activity. nih.gov Specifically, compounds with a hydroxyl group at C6 demonstrated excellent activity against a range of bacterial strains. nih.gov In contrast, attaching halogen substituents to the benzene ring has, in some cases, resulted in a loss of antibacterial or cytotoxic activity. nih.govnih.gov

The following table summarizes the observed effects of various substituents on the biological activity of benzofuranone derivatives based on published research.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C3 | Bromoalkyl / Bromoacetyl | High cytotoxicity | mdpi.com |

| C2 | Ester Group | Key for cytotoxic activity | nih.gov |

| C2 | Phenyl, Heterocyclic Groups | Good antibacterial activity | nih.govnih.gov |

| C4 | Hydroxyl Group | Good antibacterial activity | nih.gov |

| C6 | Hydroxyl Group | Excellent antibacterial activity | nih.gov |

| Benzene Ring | Halogen | Can be detrimental to activity (cytotoxicity/antibacterial) | nih.govnih.gov |

Stereochemical Considerations in Benzofuranone Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact differently with different stereoisomers of a drug molecule. For benzofuranone derivatives, the C3 position is often a stereocenter, meaning it can exist in different spatial configurations (enantiomers).

The compound 3-Ethyl-3-methyl-2-benzofuran-1-one possesses a chiral center at the C3 position, as it is bonded to four different groups (an ethyl group, a methyl group, the oxygen of the furanone ring, and the C3a carbon of the benzene ring). This means the compound can exist as two non-superimposable mirror images, or enantiomers (the (R)- and (S)-enantiomers).

Theoretical studies on related heterocyclic systems, such as 1,3-benzoxazol-2(3H)-ylidenes, have shown that different stereoisomers (e.g., E/Z isomers) can have significant differences in stability. scielo.br This stability can determine which isomer is predominantly formed in a reaction, and this is crucial because biological properties are highly dependent on stereochemistry for an optimal induced-fit with an enzyme or receptor. scielo.br Although specific studies on the differential activity of the individual enantiomers of this compound are not detailed in the provided context, the fundamental principles of stereochemistry in drug action strongly suggest that one enantiomer may exhibit greater potency or a different biological profile than the other.

Comparative Analysis of this compound's Structural Features with Reported Biologically Active Benzofuranone Derivatives

The structural features of this compound—namely, the benzofuran-2(3H)-one core and the presence of two small alkyl groups (ethyl and methyl) at the C3 position—can be compared with other biologically active benzofuranones to infer potential activity. The C3 position, being a quaternary carbon in this case, provides a distinct structural motif.

Many potent benzofuran derivatives feature different substitutions at the C2 and C3 positions. For example, a series of benzofuran-based farnesyltransferase inhibitors were designed as antitumor agents, with one potent compound showing an IC₅₀ of 1.1 nM. nih.gov Other research has highlighted that introducing substituents like bromoalkyl groups at C3 or various aryl groups at C2 can lead to significant cytotoxic or antimicrobial effects. mdpi.comnih.gov

The following interactive table provides a comparative analysis of this compound with other benzofuran and benzofuranone derivatives that have reported biological activities. This comparison highlights how variations in the substitution pattern, particularly at the C2 and C3 positions, correlate with different biological outcomes.

| Compound Name/Series | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | C3-disubstituted with Ethyl and Methyl groups. | (Subject of this analysis) | |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | C3-bromomethyl group; Acetyl groups at C2 and C7. | Promising anticancer agent; induces apoptosis. | mdpi.com |

| Benzofuran-based Farnesyltransferase Inhibitors (e.g., compound 11f) | Complex quinolone and other moieties attached to the benzofuran scaffold. | Potent enzyme inhibitory activity (IC₅₀=1.1nM) and antitumor activity. | nih.gov |

| 3-Methyl-2-benzofuran carbohydrazide (B1668358) derivatives | C3-methyl group; carbohydrazide at C2 linked to various benzaldehydes. | Anticancer activity against Erlich ascites carcinoma (EAC) cells. | nih.gov |

| 2-Arylbenzofuran derivatives (e.g., compound 20) | Aryl group at C2. | Potent dual acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitory activity for potential anti-Alzheimer's use. | nih.gov |

| Bis(benzofuran–1,3-imidazolidin-4-one)s (e.g., compound 2e) | Two benzofuran moieties linked, with imidazolidinone rings. | Robust inhibitory activity against Yellow Fever Virus (YFV). | mdpi.com |

| 3-(Glycinamido)-benzofuran-2-carboxamide derivatives | Carboxamide at C2; Glycinamido group at C3. | Antimicrobial, anti-inflammatory, and antioxidant activities. | researchgate.net |

This comparative analysis reveals that while the core benzofuranone structure is a versatile starting point, the specific nature of the substituents at the C2 and C3 positions is a primary determinant of the resulting biological activity. The C3-dialkyl pattern of this compound is distinct from the C3-bromoalkyl, C3-amido, or C3-methyl groups found in many highly active derivatives. This suggests that its biological profile may differ significantly from these reported compounds, warranting specific biological evaluation to determine its therapeutic potential.

Following a comprehensive search for scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound concerning the biological and mechanistic activities outlined in the requested article structure.

The existing body of scientific work on benzofuranone derivatives focuses on other analogues. While there is extensive research on the general class of benzofuranones, the specific biological activities and mechanisms of action for the 3-ethyl-3-methyl substituted variant have not been documented in the available literature.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the mechanistic investigations of This compound for the following topics:

Mechanistic Investigations of Biological Activities Exhibited by Benzofuranone Derivatives

Enzyme Interaction and Inhibition Profiles

Research on other benzofuranone derivatives does show a wide range of biological activities. For instance, various studies on different benzofuran (B130515) structures demonstrate anticancer effects through apoptosis induction and generation of reactive oxygen species. nih.govmdpi.comresearchgate.net Other derivatives have been investigated for their anti-inflammatory, nih.govnih.gov antioxidant, scholarena.comresearchgate.net and antimicrobial properties. rsc.org However, these findings are specific to the studied analogues and cannot be extrapolated to 3-Ethyl-3-methyl-2-benzofuran-1-one without direct experimental evidence.

Future Research Trajectories and Potential Academic Applications of 3 Ethyl 3 Methyl 2 Benzofuran 1 One

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The future synthesis of 3-Ethyl-3-methyl-2-benzofuran-1-one and its derivatives will likely focus on developing novel pathways that are not only efficient but also scalable and environmentally sustainable. Current methods for creating substituted benzofuran (B130515) cores often involve multi-step reactions. For instance, one common route involves the reaction of substituted o-hydroxyacetophenones with chloroacetone, followed by further modifications. nih.gov

Future research should aim to move beyond these traditional methods by exploring innovative catalytic strategies. Recent advancements have highlighted the efficacy of palladium-copper-based catalysts, Brønsted-acid-mediated reactions, and even bimetallic gold-silver systems for constructing the benzofuran nucleus. nih.gov Adapting these modern catalytic approaches could offer significant advantages for synthesizing this compound, such as:

Reduced Waste: Atom-economical reactions, a hallmark of modern catalysis, minimize the production of byproducts.

Milder Reaction Conditions: Many new catalytic methods operate at lower temperatures and pressures, reducing energy consumption.

Sustainability: Employing earth-abundant metal catalysts and green solvents would align with the principles of sustainable chemistry.

Research in this area would involve screening various catalysts and reaction conditions to optimize the synthesis of the target molecule and a library of its structural analogues for further investigation.

Advanced Computational Design and Virtual Screening of this compound Analogues

Computational chemistry offers powerful tools to accelerate the discovery of new functional molecules. For this compound, future research will heavily rely on computational design and virtual screening to predict the properties of its analogues and prioritize them for synthesis. By making systematic modifications to the core structure—such as altering the alkyl substituents at the 3-position or adding functional groups to the benzene (B151609) ring—it is possible to create a vast virtual library of related compounds.

This virtual library can then be screened for potential biological activity or material properties using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. For example, since some benzofuran derivatives are known to inhibit enzymes like VEGFR-2 or act as CDK2 inhibitors, computational docking could predict the binding affinity of novel analogues to these or other protein targets. nih.govtandfonline.com This approach allows researchers to identify promising candidates with a higher probability of success before committing resources to their synthesis and experimental testing. youtube.com

Interdisciplinary Research Integrating this compound into Material Science or Analytical Methodologies

The potential applications of this compound extend beyond biology. An important future direction is the exploration of its use in interdisciplinary fields, particularly material science and analytical chemistry.

Material Science: The benzofuran scaffold is known for its thermal stability and electronic properties. Research could investigate the potential of this compound and its polymers or co-polymers in the development of novel organic materials. Potential applications might include organic light-emitting diodes (OLEDs), organic semiconductors, or specialized polymers with unique optical or mechanical properties.

Analytical Methodologies: The compound could serve as a scaffold for developing new analytical probes or sensors. By functionalizing the benzofuranone core with chromophores or fluorophores, researchers could design molecules that exhibit a detectable change (e.g., in color or fluorescence) in the presence of specific ions, molecules, or environmental conditions. It could also be used as a reference standard in the analysis of related natural products or pharmaceutical impurities.

Uncovering Additional Biological Activities and Their Underlying Mechanisms

The broader class of benzofuran derivatives is rich in biological activity, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov A significant avenue for future research is to systematically screen this compound and a diverse library of its analogues to uncover their potential therapeutic activities.

Based on the known activities of related compounds, key areas of investigation would include:

Anticancer Activity: Many benzofurans show cytotoxicity against various cancer cell lines, such as lung, prostate, and leukemia cells. mdpi.comnih.govnih.gov Future studies could explore the efficacy of new analogues and elucidate their mechanisms, which may involve apoptosis induction through the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function, as seen in other benzofurans. mdpi.comresearchgate.net

Antiviral Activity: Benzofuran derivatives have been identified as inhibitors of viruses like Hepatitis C and Yellow Fever Virus. nih.govnih.gov Screening against a panel of viruses could reveal novel antiviral leads.

Antimicrobial Activity: The benzofuran nucleus is a component of many compounds with antibacterial and antifungal properties. researchgate.netresearchgate.net Testing against a range of pathogenic microbes, including drug-resistant strains, would be a valuable research direction.

For any identified "hit" compounds, subsequent research would need to delve into their specific molecular mechanisms of action to understand how they exert their biological effects.

Integration of High-Throughput Screening and "-omics" Approaches in Benzofuranone Research

To efficiently explore the vast chemical space of this compound analogues, the integration of modern, large-scale screening technologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of tens of thousands of compounds in parallel. youtube.comnih.gov By developing automated assays for various biological targets (e.g., specific enzymes, receptors, or whole-cell responses), researchers can quickly identify active compounds from a large library of synthesized benzofuranone analogues. nih.govuni-bonn.de This technology dramatically accelerates the initial "hit" identification phase of drug discovery and other molecular discovery programs. youtube.com

"-Omics" Technologies: For compounds that show significant biological activity, "-omics" technologies (such as genomics, proteomics, and metabolomics) can provide a comprehensive understanding of their effects on a biological system. For example, treating cells with an active benzofuranone analogue and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) can help identify the cellular pathways being modulated and uncover the compound's mechanism of action.

By combining the synthesis of diverse chemical libraries with HTS and "-omics" analysis, future research can systematically and efficiently map the structure-activity relationships and uncover the full potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-3-methyl-2-benzofuran-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A one-pot pseudo three-component synthesis is commonly employed, using ethanol as a solvent under reflux conditions. For example, derivatives such as 3,6-diethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran (3k) were synthesized with 70% yield, confirmed via 1H NMR and crystallographic data . Optimization strategies include:

- Catalyst selection : Piperidine enhances reaction efficiency in benzofuran derivatives .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Purification : Column chromatography (e.g., 15% EtOAc:hexane) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers look for?

- Methodological Answer :

- 1H NMR : Ethyl and methyl groups appear at δ 1.2–1.4 ppm (triplet, CH2CH3) and δ 1.8–2.0 ppm (singlet, CH3), respectively. Aromatic protons in the benzofuran core resonate at δ 6.8–7.5 ppm .

- X-ray crystallography : CCDC 1505246 confirms the planar structure and bond angles (e.g., C-O-C ≈ 120°) .

- FT-IR : Stretching vibrations for carbonyl (C=O) at 1700–1750 cm⁻¹ and ether (C-O) at 1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives, such as varying antioxidant efficacy across studies?

- Methodological Answer : Contradictions often arise from substituent positioning and assay variability. Strategies include:

- Structure-Activity Relationship (SAR) : Electron-donating groups (EDGs, e.g., CH3) at site I enhance antioxidant activity, while electron-withdrawing groups (EWGs, e.g., F) reduce efficacy .

- Standardized assays : Use DPPH radical scavenging or FRAP assays with controlled pH and temperature.

- Computational docking : Validate interactions with targets (e.g., cyclooxygenase-1) using software like AutoDock Vina .

Q. What strategies are recommended for designing derivatives of this compound to enhance specific pharmacological activities while minimizing toxicity?

- Methodological Answer :

- Functional group modulation : Introduce EDGs (e.g., -OCH3) at the para position to improve antioxidant potency .

- Toxicity screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and Ames tests for mutagenicity.

- Bioprecursor design : Prodrug strategies (e.g., esterification) can reduce hepatotoxicity .

Q. How should researchers address discrepancies in crystallographic data when synthesizing novel benzofuran analogs?

- Methodological Answer :

- Data validation : Cross-reference with CCDC databases (e.g., CCDC 1505246) to confirm bond lengths and angles .

- Refinement protocols : Use SHELXL for high-resolution data (R-factor < 5%) and resolve disorder via PART instructions .

- Temperature-dependent studies : Conduct XRD at 100 K to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.